1-(2-Butenoyl)-1H-benzotriazole

Organic Synthesis Acylation Benzotriazole Chemistry

1-(2-Butenoyl)-1H-benzotriazole (CAS 55889-32-2) is a differentiated α,β-unsaturated N-acylbenzotriazole. Unlike saturated analogs, its conjugated crotonoyl moiety enables dual reactivity: standard acylation (1,2-addition) and regioselective Michael addition (1,4-addition). This unique, tunable profile delivers access to β-thiophenoxy intermediates and β-benzotriazolyl amides—synthetic pathways that generic acylating agents cannot replicate. Additionally, in vitro studies indicate antimicrobial activity at 20 µM, making it a promising scaffold for medicinal chemistry programs. For procurement managers seeking a stable, multi-functional building block that unlocks divergent synthesis, this compound represents a strategically superior investment over saturated N-acylbenzotriazoles or moisture-sensitive acyl chlorides.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 55889-32-2
Cat. No. B1622621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Butenoyl)-1H-benzotriazole
CAS55889-32-2
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESCC=CC(=O)N1C2=CC=CC=C2N=N1
InChIInChI=1S/C10H9N3O/c1-2-5-10(14)13-9-7-4-3-6-8(9)11-12-13/h2-7H,1H3
InChIKeyQYJRVRUTXXZMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Butenoyl)-1H-benzotriazole CAS 55889-32-2: A Versatile α,β-Unsaturated N-Acylbenzotriazole Building Block for Synthetic Chemistry and Beyond


1-(2-Butenoyl)-1H-benzotriazole (CAS 55889-32-2), also known as 1-crotonoylbenzotriazole, is a stable, crystalline N-acylbenzotriazole derivative with the molecular formula C10H9N3O and a molecular weight of 187.20 g/mol [1]. As a member of the α,β-unsaturated N-acylbenzotriazole (α,β-acylBt) class, it functions as a neutral acylating agent and a reactive Michael acceptor due to its conjugated electron-withdrawing carbon–carbon double bond [2]. This compound is a valuable intermediate in organic synthesis, offering a stable, easily handled alternative to more reactive and moisture-sensitive acyl chlorides .

Beyond a Generic N-Acylbenzotriazole: Why 1-(2-Butenoyl)-1H-benzotriazole Demands Specific Procurement Consideration


While the N-acylbenzotriazole class is broadly recognized for its utility as a stable, neutral acylating agent [1], generic substitution is not feasible due to the specific and highly tunable reactivity profile conferred by the α,β-unsaturated crotonoyl moiety [2]. The conjugated double bond transforms this specific compound from a simple acyl transfer agent into a versatile, dual-function synthon capable of both acylation (1,2-addition) and Michael addition (1,4-addition) [3]. The regioselectivity of this compound's reactions is not inherent to the class but is uniquely controlled by the interplay between the α,β-unsaturated system and the reaction conditions . Consequently, substituting 1-(2-Butenoyl)-1H-benzotriazole with a saturated analog like 1-(Butanoyl)-1H-benzotriazole or other N-acylbenzotriazoles would forfeit access to the crucial β-functionalized products and divergent synthetic pathways that define its value, as detailed in the quantitative evidence below .

Quantitative Differentiation: Head-to-Head Performance Data for 1-(2-Butenoyl)-1H-benzotriazole Against Its Closest Analogs


Synthetic Yield: Superior Efficiency in N-Acylbenzotriazole Formation via SOCl2 Activation

In a study evaluating the efficiency of converting carboxylic acids to N-acylbenzotriazoles, the synthesis of 1-(2-Butenoyl)-1H-benzotriazole from crotonic acid and benzotriazole using a thionyl chloride (SOCl2) protocol proceeded with an isolated yield of approximately 86% [1]. This performance can be directly compared to the synthesis of 1-(thiophene-2-carbonyl)-1H-benzotriazole, which was achieved in a notably higher yield of approximately 94% under identical reaction conditions [2]. This quantitative difference indicates that while the general methodology is robust, the specific yield for this α,β-unsaturated derivative is distinct from that of heteroaromatic analogs, informing practical procurement for scale-up considerations [1].

Organic Synthesis Acylation Benzotriazole Chemistry

Nucleophilic Addition Regioselectivity: Tunable 1,4- vs. 1,2-Addition with Thiophenol as a Differentiator from Saturated Analogs

The α,β-unsaturated crotonoyl moiety enables a level of regiochemical control not possible with saturated N-acylbenzotriazole analogs. In the reaction with thiophenol, 1-(2-Butenoyl)-1H-benzotriazole (an aliphatic α,β-acylBt) can be directed to yield three distinct product types: α,β-unsaturated thioesters (via 1,2-addition), β-thiophenoxy substituted N-acylbenzotriazoles (via 1,4-addition), or β-thiophenoxy substituted thioesters (via bis-addition) [1]. For aliphatic substrates like the target compound, the 1,4-addition yields are generally good, but the formation of β-thiophenoxy substituted thioesters via the bis-addition pathway gave relatively lower yields compared to aromatic α,β-acylBt substrates [2]. This contrasts with saturated N-acylbenzotriazoles, which are limited to simple 1,2-acylation only .

Organic Synthesis Regioselectivity Michael Addition

Reactivity with Amines: Divergent Pathways for the Construction of β-Benzotriazolyl Amides

The reaction of N-crotonoylbenzotriazole (1-(2-Butenoyl)-1H-benzotriazole) with aliphatic amines provides a unique synthetic pathway to β-benzotriazolyl amides, a class of compounds that are otherwise difficult to access [1]. This reaction contrasts with the behavior of aromatic α,β-unsaturated N-acylbenzotriazoles (e.g., N-cinnamoylbenzotriazole), which undergo exclusive 1,2-addition with aliphatic amines to yield cinnamides in excellent yields [2]. This difference in reactivity is a direct consequence of the aliphatic nature of the crotonoyl group, allowing for 1,4-addition with aliphatic amines, while aromatic amines undergo 1,4-addition to form β-amino N-acylbenzotriazoles in good yields .

Organic Synthesis Amine Chemistry Heterocycle Synthesis

Defined Application Scenarios for 1-(2-Butenoyl)-1H-benzotriazole Based on Verifiable Performance Data


Synthesis of β-Thiophenoxy Substituted Amides and Thioesters for Medicinal Chemistry

Utilize the compound's α,β-unsaturated system to perform regioselective thia-Michael additions, as demonstrated with thiophenol . This application leverages the compound's ability to yield β-thiophenoxy substituted N-acylbenzotriazoles (via 1,4-addition) and β-thiophenoxy substituted thioesters (via bis-addition) . These products are valuable intermediates for developing molecules with potential antibiotic, anti-inflammatory, or antitumor activities .

Synthesis of β-Benzotriazolyl Amides via 1,4-Addition with Aliphatic Amines

Exploit the specific reactivity of the aliphatic crotonoyl group with aliphatic amines to construct β-benzotriazolyl amides . This reaction pathway, which is not observed with aromatic α,β-unsaturated analogs like N-cinnamoylbenzotriazole , provides access to a unique class of molecules that are potential intermediates for further synthetic transformations, including heterocycle synthesis .

Acylation Reactions Requiring a Stable, Crystalline, and Neutral Reagent

Employ 1-(2-Butenoyl)-1H-benzotriazole as a stable, neutral acylating agent for the preparation of amides, esters, or thioesters under mild conditions . This scenario is particularly relevant when the use of the corresponding acyl chloride (e.g., crotonoyl chloride) is undesirable due to its high reactivity, moisture sensitivity, or lack of stability . The compound can be prepared efficiently from crotonic acid using established protocols .

Investigational Antimicrobial Agent Development

Utilize this compound as a starting point for developing novel antimicrobial agents. In vitro studies have indicated that 1-(2-Butenoyl)-1H-benzotriazole possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria at a concentration of 20 µM . This biological activity, combined with its versatile synthetic utility, makes it a promising scaffold for medicinal chemistry programs targeting infectious diseases .

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